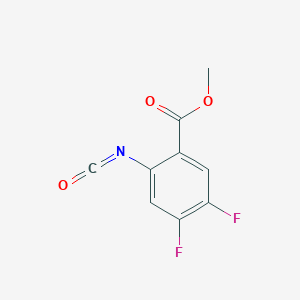
3-Chloro-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of a chlorine atom at the third position of the xanthone core, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 3-Chloro-9H-xanthen-9-one, can be achieved through various methods. One classical method involves the reaction of polyphenols with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .
Industrial Production Methods: Industrial production of xanthone derivatives often involves the use of catalysts such as ytterbium, palladium, ruthenium, and copper . These catalysts facilitate various reactions, including the Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling . The use of chromen-4-ones as building blocks and the Diels–Alder reaction are also common in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced xanthone derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
3-Chloro-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors . For example, some xanthone derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress by scavenging free radicals .
Comparación Con Compuestos Similares
9H-xanthen-9-one: The parent compound of 3-Chloro-9H-xanthen-9-one, lacking the chlorine substituent.
Azaxanthones: Molecules with one or more nitrogen atoms in the aromatic moiety of the xanthone chromophore.
Acridones: Compounds with a similar tricyclic structure but different heteroatoms and functional groups.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can enhance its biological activities and chemical reactivity compared to other xanthone derivatives . The chlorine substituent can also influence the compound’s solubility, stability, and interaction with molecular targets .
Propiedades
Fórmula molecular |
C13H7ClO2 |
|---|---|
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
3-chloroxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |
Clave InChI |
LEUJIOLEGDAICX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


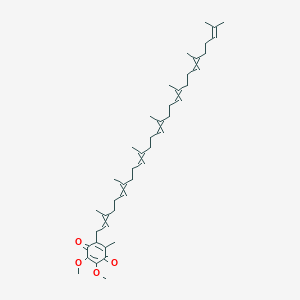
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)


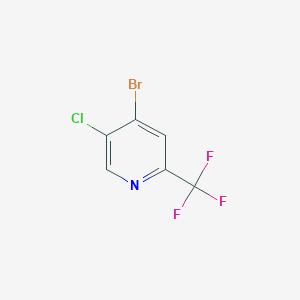



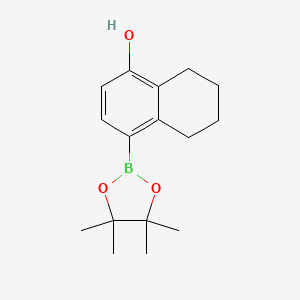
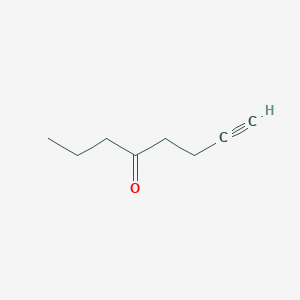
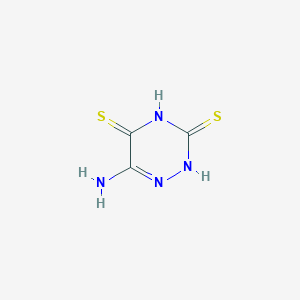
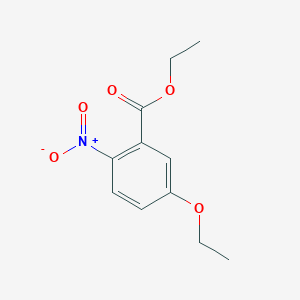
![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)
